3'-Hydroxypropiophenone, also known as 3-hydroxypropionic acid (3-HP), is a versatile chemical compound with a wide range of applications in various fields. It is a valuable platform chemical that has garnered attention due to its potential in the production of bioplastics, nematicides, and as a monomer in biodegradable polymers. The compound has been isolated from natural sources such as endophytic fungi and has also been produced through biotechnological methods using microorganisms like Escherichia coli.
3-HP has been identified as a nematicidal principle in endophytic fungi, showing potential as a biocontrol agent against nematodes that affect plants. This discovery opens up possibilities for developing environmentally friendly nematicides that can protect crops without harming beneficial organisms or causing toxicity to the environment1.
In biotechnology, 3-HP serves as an inducer for gene expression systems, which can be utilized to optimize pathways for its production and excretion in microorganisms. This has significant implications for the industrial production of 3-HP and related compounds3. Additionally, adaptive laboratory evolution has been used to select yeast strains with improved tolerance to 3-HP, which is crucial for its production at industrial scales4.
The compound also plays a role in chemical synthesis, where it undergoes palladium-catalyzed reactions with aryl bromides. This process results in the formation of tetraarylethanes and diarylisochromanones, which are valuable intermediates in organic synthesis2.
3-HP is a precursor for bioplastics manufacturing. By modulating the glycerol metabolism in recombinant Escherichia coli, the production of 3-HP from glycerol has been significantly enhanced. This advancement is a step towards sustainable production of bioplastics, reducing reliance on fossil fuels5.
The nematicidal activity of 3-HP has been demonstrated through bioactivity-guided fractionation, where it showed selective toxicity against the plant-parasitic nematode Meloidogyne incognita, with a significantly lower effect on the saprophytic nematode Caenorhabditis elegans1. In the realm of gene expression, 3-HP acts as an inducer for the transcription of genes involved in its own degradation pathway. This is mediated by a transcriptional regulator protein, LysR, which binds to 3-HP and activates the transcription of degradation genes3. Furthermore, the tolerance mechanism to 3-HP in Saccharomyces cerevisiae involves the SFA1 gene, which encodes an enzyme that plays a role in the detoxification of 3-hydroxypropionic aldehyde, a toxic intermediate4.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5